molecular formula C9H15N3O3 B12982422 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one

Cat. No.: B12982422
M. Wt: 213.23 g/mol
InChI Key: JCTPRWXQPRTXNG-UHFFFAOYSA-N
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Description

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.234 g/mol This compound is characterized by its pyrimidinone core structure, which is substituted with an amino group, a dimethoxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethylamine with a suitable pyrimidine derivative, followed by methylation and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted pyrimidinone derivatives .

Scientific Research Applications

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino group and other functional groups on the pyrimidine ring can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Biological Activity

6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C10H15N3O3
  • Molecular Weight: 213.25 g/mol

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • The compound has been tested against various bacterial strains, showing moderate to significant inhibitory effects. For instance, it displayed notable activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range.
    • Table 1 summarizes the antimicrobial activity of the compound against different pathogens.
PathogenMIC (µM)Reference
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.50
Candida albicans0.75
  • Cytotoxicity
    • In vitro studies have assessed the cytotoxic effects of the compound on human cell lines, including HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that at certain concentrations, the compound exhibited low cytotoxicity while maintaining antimicrobial effectiveness.
    • The MTT assay results are summarized in Table 2.
Cell LineIC50 (µM)Reference
HaCat>100
Balb/c 3T3>100

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Gyrase: Molecular docking studies suggest that the compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication. It forms hydrogen bonds with key residues in the active site, which is critical for its antibacterial properties.
  • Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition: Some derivatives of pyrimidines have shown potential in inhibiting ACAT, which is involved in cholesterol metabolism. This pathway could be relevant for developing treatments for hyperlipidemia and atherosclerosis .

Case Studies

  • Antibacterial Efficacy Study
    A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including our compound, against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment
    Another study focused on assessing the cytotoxicity of this compound compared to established antibiotics. It was found that while maintaining lower toxicity levels than conventional antibiotics, it retained significant antibacterial activity .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

4-amino-5-(2,2-dimethoxyethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N3O3/c1-5-11-8(10)6(9(13)12-5)4-7(14-2)15-3/h7H,4H2,1-3H3,(H3,10,11,12,13)

InChI Key

JCTPRWXQPRTXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC(OC)OC)N

Origin of Product

United States

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